acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid
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Overview
Description
Acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound that combines the properties of acetic acid and a modified amino acid. This compound is notable for its unique structure, which includes an amino group, a diaminomethylideneamino group, and a methylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Amino Acid Derivative: The starting material, an amino acid, is modified to introduce the diaminomethylideneamino group.
Coupling Reaction: The modified amino acid is then coupled with acetic acid under specific reaction conditions, often using a coupling reagent such as dicyclohexylcarbodiimide.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale synthesis of the amino acid derivative and other intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diaminomethylideneamino group, converting it to simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diaminomethylideneamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid: Lacks the methylsulfanyl group.
Acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoic acid: Lacks the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid distinguishes it from similar compounds, potentially enhancing its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O3S.C2H4O2/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14;1-2(3)4/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15);1H3,(H,3,4)/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJWJKTIHVZCG-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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